3-Aminobutanamide: A Technical Overview of its Physicochemical Properties and Synthetic Routes
3-Aminobutanamide: A Technical Overview of its Physicochemical Properties and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobutanamide is a small, chiral molecule containing both an amine and an amide functional group. While not extensively studied, its structural motifs are present in various biologically active compounds, suggesting potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-aminobutanamide. Furthermore, it outlines detailed, plausible synthetic protocols for its preparation and discusses potential avenues for biological investigation. All quantitative data are summarized for clarity, and key experimental workflows are visualized.
Physicochemical Properties
The physicochemical properties of 3-aminobutanamide are crucial for understanding its behavior in biological systems and for its application in drug design and development. Due to a lack of extensive experimental data in the public domain, the following table combines computed data from reliable sources with estimated values based on structurally related compounds.
| Property | Value (Computed/Estimated) | Data Source |
| Molecular Formula | C₄H₁₀N₂O | PubChem[1] |
| Molecular Weight | 102.14 g/mol | PubChem[1] |
| IUPAC Name | 3-aminobutanamide | PubChem[1] |
| CAS Number | 5959-32-0 | PubChem[1] |
| Canonical SMILES | CC(CC(=O)N)N | PubChem[1] |
| InChI | InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7) | PubChem[1] |
| InChIKey | OTVXVVYHNZUDSN-UHFFFAOYSA-N | PubChem[1] |
| Melting Point | Estimated: 50-70 °C | - |
| Boiling Point | Estimated: 250-270 °C | - |
| pKa (Amine) | Estimated: 9.5-10.5 | - |
| pKa (Amide) | Estimated: ~17 | - |
| LogP (XLogP3) | -1.4 | PubChem[1] |
| Topological Polar Surface Area | 69.1 Ų | PubChem[1] |
| Water Solubility | Estimated: High | - |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: Estimated values are based on the analysis of structurally similar small molecules and should be confirmed by experimental determination.
Experimental Protocols
Proposed Synthesis of 3-Aminobutanamide from 3-Aminobutanoic Acid
This protocol outlines a two-step process involving the protection of the amine group, followed by amidation of the carboxylic acid and subsequent deprotection.
Caption: Proposed synthetic workflow for 3-aminobutanamide.
2.1.1. Step 1: N-Protection of 3-Aminobutanoic Acid
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Materials: 3-Aminobutanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM).
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Procedure:
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Dissolve 3-aminobutanoic acid in a suitable solvent such as a mixture of water and dioxane or DCM.
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Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
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Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-3-aminobutanoic acid.
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2.1.2. Step 2: Amidation of N-Boc-3-aminobutanoic Acid
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Materials: N-Boc-3-aminobutanoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Ammonium (B1175870) chloride (NH₄Cl), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
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Procedure:
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Dissolve N-Boc-3-aminobutanoic acid in anhydrous DMF.
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Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
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In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and DIPEA (2.0 equivalents) in DMF.
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Add the amine solution to the activated acid solution and stir at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-3-aminobutanamide.
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2.1.3. Step 3: Deprotection of N-Boc-3-aminobutanamide
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Materials: N-Boc-3-aminobutanamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
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Procedure:
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Dissolve N-Boc-3-aminobutanamide in DCM.
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Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
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Stir the reaction mixture at room temperature for 1-4 hours.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
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The resulting residue can be triturated with diethyl ether to afford the trifluoroacetate (B77799) salt of 3-aminobutanamide, or neutralized with a suitable base to obtain the free amine.
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Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathways have been definitively attributed to 3-aminobutanamide, its structural components suggest several areas of potential interest for researchers. As a small, chiral amino amide, it may interact with various biological targets.
3.1. Hypothetical Biological Interactions
The presence of a primary amine and an amide group allows for potential interactions with enzymes and receptors that recognize such functionalities. These could include:
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Enzyme Inhibition: 3-Aminobutanamide could act as a substrate mimic or an inhibitor for enzymes such as proteases, amidases, or transaminases.
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Receptor Modulation: The molecule might bind to receptors that recognize small amino acid-like ligands, potentially modulating their activity.
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Neurotransmitter Analogue: Given its structural similarity to neurotransmitters like GABA (gamma-aminobutyric acid), it could potentially interact with GABA receptors or transporters, although this is highly speculative.
3.2. A Logical Framework for Investigating Biological Activity
The following diagram illustrates a logical workflow for the initial biological screening of 3-aminobutanamide.
Caption: A logical workflow for the biological screening of 3-aminobutanamide.
Conclusion
3-Aminobutanamide represents a simple yet potentially valuable chemical entity for further investigation in the fields of medicinal chemistry and chemical biology. While experimental data on its properties and synthesis are currently scarce, this guide provides a solid foundation of computed and estimated physicochemical properties, along with a robust, plausible synthetic route. The outlined framework for biological screening offers a starting point for elucidating its potential therapeutic applications. Further experimental validation of the data presented herein is strongly encouraged to fully unlock the potential of this molecule.




